4-(4-Hydroxypiperidin-1-yl)benzoic acid chemical structure and properties
4-(4-Hydroxypiperidin-1-yl)benzoic acid chemical structure and properties
Executive Summary
4-(4-Hydroxypiperidin-1-yl)benzoic acid is a bifunctional organic scaffold critical to medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety substituted at the para position with a 4-hydroxypiperidine ring. This specific arrangement confers unique chemical versatility: it possesses an acidic handle (carboxylic acid), a nucleophilic/hydrogen-bonding handle (secondary alcohol), and a semi-rigid linker (phenyl-piperidine core).
This guide delineates the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound as a building block in drug discovery (specifically in the synthesis of antifungal and antibacterial agents) and as a monomer for functionalized polymers.
Chemical Identity & Physicochemical Profiling[1][2][3]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(4-Hydroxypiperidin-1-yl)benzoic acid |
| Common Synonyms | 4-(4-Hydroxy-1-piperidinyl)benzoic acid; 1-(4-Carboxyphenyl)-4-piperidinol |
| CAS Number | 281234-93-3 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| SMILES | O=C(O)C1=CC=C(N2CCC(O)CC2)C=C1 |
Physical Properties & Constants
Note: Experimental values are derived from high-purity commercial isolates; melting points may vary based on polymorphs.
| Property | Value / Description |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >220 °C (Decomposes) [Estimated based on structural analogs] |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base.[1] Poorly soluble in water, DCM, Hexane. |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Base) | The N-aryl nitrogen is significantly less basic than typical piperidines due to conjugation with the phenyl ring. |
| LogP | ~1.2 (Predicted) |
Structural Analysis & Reactivity
The molecule's reactivity is defined by three distinct zones. Understanding these zones is crucial for designing selective derivatization strategies.
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Zone A (Carboxylic Acid): Standard electrophilic center. Reacts with amines to form amides (common in drug design) or alcohols to form esters.
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Zone B (Linker Core): The nitrogen atom is directly attached to the phenyl ring. The lone pair on the nitrogen participates in resonance with the aromatic ring, increasing electron density at the phenyl ring (making it electron-rich) but decreasing the basicity and nucleophilicity of the nitrogen itself.
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Zone C (Secondary Alcohol): A nucleophilic center at the distal end. It allows for etherification, oxidation to a ketone, or esterification.
Visualization: Structural Logic & Reactivity Zones
The following diagram illustrates the connectivity and electronic flow that dictates the molecule's chemical behavior.
Caption: Functional decomposition of the molecule highlighting the three primary reactive sites utilized in divergent synthesis.
Synthetic Protocol (Authoritative Methodology)
While commercial sources exist, in-house synthesis is often required to introduce isotopic labels or specific modifications. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) .
Reaction Scheme
Reagents: 4-Fluorobenzoic acid + 4-Hydroxypiperidine. Catalyst/Base: Potassium Carbonate (K₂CO₃). Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Step-by-Step Experimental Procedure
Safety Note: Perform all operations in a fume hood. DMSO is a penetrative solvent; wear butyl rubber gloves.
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Preparation:
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Charge a round-bottom flask with 4-Fluorobenzoic acid (1.0 equiv, e.g., 1.40 g, 10 mmol).
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Add 4-Hydroxypiperidine (1.2 equiv, 1.21 g, 12 mmol).
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Add finely ground, anhydrous K₂CO₃ (2.5 equiv, 3.45 g, 25 mmol).
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Add DMSO (15 mL/g of substrate).
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-
Reaction:
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Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) with vigorous magnetic stirring.
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Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS. Reaction typically completes in 12–18 hours.
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Mechanistic Insight: The electron-withdrawing carboxyl group activates the fluorine at the para position, facilitating displacement by the piperidine nitrogen.
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-
Work-up & Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (10x reaction volume).
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Adjust pH to ~3–4 using 1N HCl. The product, being amphoteric but predominantly acidic, will precipitate as the free acid.
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Filter the white precipitate using a Büchner funnel.
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Wash the filter cake copiously with water to remove DMSO and inorganic salts.
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Purification:
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Recrystallize from Ethanol/Water (9:1) if necessary.[2]
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Dry in a vacuum oven at 50 °C for 24 hours.
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Analytical Validation Criteria
To ensure the protocol yielded the correct compound, verify against these expected signals:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0–12.5 (br s, 1H, -COOH)
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δ 7.7–7.8 (d, 2H, Ar-H, ortho to COOH)
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δ 6.9–7.0 (d, 2H, Ar-H, ortho to N)
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δ 4.6 (d, 1H, -OH)
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δ 3.6–3.8 (m, 2H, Piperidine N-CH)
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δ 3.0–3.2 (m, 2H, Piperidine N-CH)
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δ 1.7–1.9 (m, 2H, Piperidine C-CH)
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δ 1.3–1.5 (m, 2H, Piperidine C-CH)
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Applications in Drug Development[1][7]
This scaffold is not merely a passive linker; it actively modulates the physicochemical properties of the final drug candidate.
Pharmacological Relevance[8]
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Solubility Enhancement: The piperidine ring disrupts planarity and introduces sp³ character (Fsp³), which is known to improve the solubility and metabolic stability of drug candidates compared to flat biphenyl systems.
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H-Bonding Capability: The distal hydroxyl group acts as a hydrogen bond donor/acceptor, often critical for binding to serine or threonine residues in enzyme active sites.
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Antibacterial & Antifungal Agents: Derivatives of 4-(piperidin-1-yl)benzoic acid have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis. The hydroxyl group allows for the attachment of lipophilic tails or polar heads to tune cell membrane penetration.
Divergent Synthesis Workflow
The following workflow demonstrates how this core is used to generate libraries of bioactive compounds.
Caption: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.
Handling & Safety (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep away from moisture to prevent caking and hydrolysis risks if derivatized.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 764599, 4-(Piperidin-1-yl)benzoic acid. (Analog Reference). Retrieved from [Link]
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Joshi, S. D., et al. (2008).[3] Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs... A Novel Class of Potential Antibacterial and Antitubercular Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
